Methyl 2-(3,5-difluorophenyl)propanoate

Asymmetric Synthesis Chiral Building Block Medicinal Chemistry

Methyl 2-(3,5-difluorophenyl)propanoate (CAS 1248159-75-2) is a fluorinated organic ester with the molecular formula C10H10F2O2 and a molecular weight of 200.18 g/mol. It serves as a chiral building block in medicinal chemistry and pharmaceutical research, existing as the (S)-enantiomer, methyl (2S)-2-(3,5-difluorophenyl)propanoate, for stereoselective applications.

Molecular Formula C10H10F2O2
Molecular Weight 200.18 g/mol
Cat. No. B13207467
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(3,5-difluorophenyl)propanoate
Molecular FormulaC10H10F2O2
Molecular Weight200.18 g/mol
Structural Identifiers
SMILESCC(C1=CC(=CC(=C1)F)F)C(=O)OC
InChIInChI=1S/C10H10F2O2/c1-6(10(13)14-2)7-3-8(11)5-9(12)4-7/h3-6H,1-2H3
InChIKeyYSGLYLNWCKZSLT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-(3,5-difluorophenyl)propanoate: A Chiral Fluorinated Ester Intermediate for Targeted Synthesis and Procurement


Methyl 2-(3,5-difluorophenyl)propanoate (CAS 1248159-75-2) is a fluorinated organic ester with the molecular formula C10H10F2O2 and a molecular weight of 200.18 g/mol . It serves as a chiral building block in medicinal chemistry and pharmaceutical research, existing as the (S)-enantiomer, methyl (2S)-2-(3,5-difluorophenyl)propanoate, for stereoselective applications [1]. The compound features a propanoate ester and a 3,5-difluorophenyl moiety, a structural motif commonly utilized in the preparation of more complex active molecules .

Why Generic Substitution of Methyl 2-(3,5-difluorophenyl)propanoate Fails: The Critical Role of Fluorination Pattern and Chirality


In-class compounds, such as mono-fluorinated or vicinal di-fluorinated phenylpropanoates, cannot be interchanged with methyl 2-(3,5-difluorophenyl)propanoate. The specific 3,5-difluoro substitution pattern, a 'skipped' (1,3-substituted) fluorination motif, imparts distinct physicochemical properties, notably a greater reduction in logP compared to single or vicinal fluorination, which is critical for fine-tuning lipophilicity in drug candidates [1]. Furthermore, the compound's utility as a chiral building block, specifically the (S)-enantiomer, is essential for stereoselective synthesis, a feature absent in achiral or racemic analogs [2]. This differentiation is quantified below.

Quantitative Differentiation Guide: Methyl 2-(3,5-difluorophenyl)propanoate vs. Structural Analogs


Chiral Purity and Stereochemical Identity: (S)-Enantiomer vs. Racemic Mixture

Methyl 2-(3,5-difluorophenyl)propanoate is available as the defined (S)-enantiomer, methyl (2S)-2-(3,5-difluorophenyl)propanoate, which is a critical differentiator from its racemic form [1]. This stereochemical definition allows for the creation of chirally pure downstream products, a requirement for many pharmaceuticals where enantiomers exhibit different biological activities. This is a binary differentiator; a racemic mixture cannot be directly substituted for the single enantiomer.

Asymmetric Synthesis Chiral Building Block Medicinal Chemistry

Lipophilicity Tuning: Impact of 3,5-Difluoro 'Skipped' Motif on logP

The 3,5-difluorophenyl group represents a 'skipped' (1,3-substituted) fluorination motif. A comparative study of fluorination patterns demonstrates that skipped fluorination is more effective for reducing logP than single (isolated) or vicinal fluorination [1]. While direct logP data for the methyl ester is not provided in the primary source, a related ethyl ester, Ethyl 3-(3,5-difluorophenyl)propanoate, has a measured logP of 2.46 [2]. This value provides a quantitative baseline for the lipophilicity of the 3,5-difluorophenyl moiety, which can be compared to mono-fluorinated or non-fluorinated analogs to assess its impact on physicochemical properties.

Physicochemical Properties Lipophilicity Drug Design

Structural and Electronic Differentiation: 3,5-Difluoro vs. 4-Fluoro and 3,4-Difluoro Isomers

The substitution pattern of fluorine atoms on the phenyl ring dictates both electronic and steric properties. Methyl 2-(3,5-difluorophenyl)propanoate (CAS 1248159-75-2, MW 200.18) is structurally distinct from its isomers: Methyl 2-(4-fluorophenyl)propanoate (CAS 50415-71-9, MW 182.19) [1] and Methyl 2-(3,4-difluorophenyl)propanoate (CAS 1342018-92-1, MW 200.18) . The 3,5-difluoro pattern results in a unique electron-withdrawing effect and a different steric profile compared to the mono-fluoro or vicinal di-fluoro arrangements. This is a fundamental, quantifiable difference in molecular weight and CAS number identity.

Structure-Activity Relationship Electronic Effects Fluorine Chemistry

Optimal Application Scenarios for Methyl 2-(3,5-difluorophenyl)propanoate Based on Evidence


Stereoselective Synthesis of Chiral Pharmaceutical Intermediates

The availability of the (S)-enantiomer, methyl (2S)-2-(3,5-difluorophenyl)propanoate, makes this compound uniquely suited for the asymmetric synthesis of chiral active pharmaceutical ingredients (APIs) [1]. Its defined stereochemistry allows for the direct incorporation of a chiral center into a molecular scaffold, eliminating the need for subsequent chiral resolution and improving overall synthetic efficiency.

Medicinal Chemistry Campaigns Requiring Fine-Tuned Lipophilicity

In drug discovery programs, the 'skipped' 3,5-difluorination motif offers a distinct advantage for modulating a candidate's lipophilicity. The class-level evidence indicates this pattern is more effective at reducing logP than alternative fluorination patterns [2]. This compound serves as a building block for systematically exploring and optimizing the physicochemical properties of lead series.

Structure-Activity Relationship (SAR) Studies of Fluorinated Aromatics

The 3,5-difluoro substitution pattern provides a unique electronic and steric environment compared to mono-fluoro or vicinal di-fluoro isomers . This compound is therefore a valuable tool for SAR studies aiming to understand the impact of fluorine position on target binding affinity, selectivity, and metabolic stability.

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